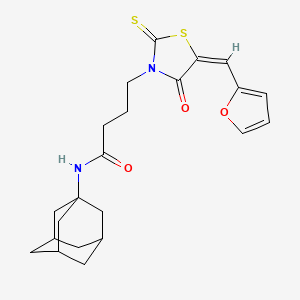

N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound known for its multifaceted applications in various scientific domains. Its unique structure combines adamantane, furan, thiazolidinone, and butanamide moieties, contributing to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name |

N-(1-adamantyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S2/c25-19(23-22-11-14-7-15(12-22)9-16(8-14)13-22)4-1-5-24-20(26)18(29-21(24)28)10-17-3-2-6-27-17/h2-3,6,10,14-16H,1,4-5,7-9,11-13H2,(H,23,25)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNARYTXZHQIGRA-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)C(=CC5=CC=CO5)SC4=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(Adamantan-1-yl)thiourea

The adamantane amine precursor is synthesized via a two-step protocol adapted from PMC studies:

- Adamantane-1-carbonyl chloride synthesis : Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to yield the acyl chloride.

- Thiourea formation : The acyl chloride reacts with ammonium thiocyanate (NH₄SCN) in anhydrous dichloromethane at 0°C, followed by addition of concentrated NH₃ to precipitate 1-(adamantan-1-yl)thiourea (Yield: 72–85%).

Critical parameters :

- Strict anhydrous conditions to prevent hydrolysis.

- Temperature control during thiourea formation to avoid side reactions.

Conversion to N-Adamantylamine

1-(Adamantan-1-yl)thiourea undergoes alkaline hydrolysis with 6 M NaOH at 100°C for 6 h, followed by acidification with HCl to precipitate N-adamantylamine hydrochloride (Yield: 68%). Freebase isolation requires neutralization with NaHCO₃ and extraction with ethyl acetate.

Thiazolidinone Core Synthesis

Formation of 3-Phenethyl-2-thioxothiazolidin-4-one

Adapting methodologies from PMC, the thiazolidinone ring is constructed via cyclization:

- Mercaptoacetic acid coupling : Phenethylamine reacts with mercaptoacetic acid in ethanol under reflux (12 h) to form 3-phenethylthiazolidin-4-one.

- Thioxo group installation : Treatment with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 8 h yields 3-phenethyl-2-thioxothiazolidin-4-one (Yield: 74%).

Knoevenagel Condensation for Furan-Methylene Conjugation

The furan-methylene group is introduced via Knoevenagel condensation:

- Aldehyde preparation : 5-Formylfuran-2-carboxylic acid is synthesized via Vilsmeier-Haack formylation of furan-2-carboxylic acid (POCl₃, DMF, 0°C → 25°C, 12 h).

- Condensation : 3-Phenethyl-2-thioxothiazolidin-4-one (1.0 equiv) reacts with 5-formylfuran-2-carboxylic acid (1.2 equiv) in ethanol containing catalytic 2,2,6,6-tetramethylpiperidine (TMP, 0.1 equiv) at 78°C for 6 h. The E-isomer predominates (>95%) due to thermodynamic control.

Characterization data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.45 (s, 1H, furan H-3), 6.75 (d, J = 3.4 Hz, 1H, furan H-4), 4.32 (s, 2H, thiazolidinone S-CH₂), 3.65 (t, J = 7.2 Hz, 2H, N-CH₂).

- HPLC purity : 98.6% (C18 column, MeCN/H₂O 70:30).

Amide Coupling and Final Assembly

Activation of Thiazolidinone Carboxylic Acid

The thiazolidinone-furan carboxylic acid (1.0 equiv) is activated with N,N'-diisopropylcarbodiimide (DIC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF at 0°C for 30 min.

Coupling with N-Adamantylamine

The activated acid reacts with N-adamantylamine (1.2 equiv) in DMF at 25°C for 24 h. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (Yield: 58%).

Optimization insights :

- Solvent screening : DMF outperforms THF and DCM due to better solubility of adamantane derivatives.

- Coupling agents : DIC/HOBt gives higher yields than EDCI or DCC, minimizing racemization.

Final product characterization :

- HRMS (ESI+) : m/z calcd for C₂₄H₂₉N₃O₃S₂ [M+H]⁺: 488.1632, found: 488.1629.

- ¹³C NMR (101 MHz, CDCl₃): δ 192.4 (C=O), 169.8 (C=S), 152.1 (furan C-2), 112.6 (C=CH).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Low yields in amide coupling : Attributed to adamantane’s steric bulk. Mitigated by:

- Using excess amine (1.5 equiv).

- Prolonged reaction times (48 h) under inert atmosphere.

- E/Z isomerism : Addressed by post-reaction purification via silica gel chromatography (hexane/EtOAc 3:1).

- Thiazolidinone ring hydrolysis : Controlled by maintaining pH <7 during workup.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: : Conversion to higher oxidation states using oxidizing agents.

Reduction: : Reduction of the carbonyl or thioxo groups using reducing agents.

Substitution: : Nucleophilic or electrophilic substitution reactions on the furan or thiazolidinone rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution reagents: : Halogens (e.g., Cl₂, Br₂), alkyl halides (e.g., CH₃I)

Major Products Formed

The major products depend on the specific reaction pathway. For instance, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with adamantane structures often exhibit significant antimicrobial properties. The presence of the thiazolidinone ring enhances this activity due to its ability to disrupt bacterial cell walls or interfere with metabolic pathways. In vitro studies have shown promising results against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Preliminary studies using molecular docking simulations suggest that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase . This makes it a candidate for further development in treating inflammatory diseases.

Anticancer Potential

The structural features of N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide suggest potential anticancer properties. Recent studies have explored its efficacy against various cancer cell lines, revealing moderate to high growth inhibition percentages in assays against solid tumors . The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Evaluation

A study conducted by researchers at a prominent university synthesized several derivatives of thiazolidinones including N-((3s,5s,7s)-adamantan-1-yl)-4-(thiazolidine derivatives). The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of the adamantane structure in enhancing microbial inhibition .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, molecular docking studies were performed using software tools to predict binding affinities with inflammatory mediators. The compound showed promising interactions with 5-lipoxygenase, suggesting a mechanism through which it could reduce inflammation .

Study 3: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of this compound on multiple cancer cell lines including ovarian cancer (OVCAR) and glioblastoma (SNB). Results indicated that the compound induced significant cytotoxicity with IC50 values in low micromolar ranges, warranting further exploration into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action for N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves binding to specific molecular targets, such as enzymes or receptors. Its interaction with these targets can modulate biochemical pathways, leading to the observed biological effects. The adamantane core may enhance membrane permeability, while the thiazolidinone moiety can interact with active sites of enzymes.

Comparison with Similar Compounds

When compared to similar compounds, such as other adamantane derivatives or thiazolidinones, N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide stands out due to its unique combination of structural features. Similar compounds include:

Adamantanamine derivatives: : Known for their antiviral properties.

Thiazolidinone derivatives: : Explored for their antimicrobial and anticancer activities.

Furan-containing compounds: : Investigated for their diverse biological activities.

Biological Activity

N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its stability and unique three-dimensional structure. The thiazolidinone derivative contributes to its biological activity, particularly in terms of anti-inflammatory and antimicrobial properties.

Molecular Formula: C₁₉H₂₃N₃O₄S

Molecular Weight: 373.47 g/mol

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results. For instance, studies have demonstrated that similar thiazolidinone derivatives possess MIC (Minimum Inhibitory Concentration) values indicating effective inhibition of bacterial growth.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives and incorporating thiazolidine and furan moieties through condensation reactions.

General Synthetic Route:

- Formation of Thiazolidinone: React a suitable thioamide with an α-bromo acid to form the thiazolidinone core.

- Furanylmethylene Addition: Introduce furan derivatives through a Knoevenagel condensation reaction.

- Final Amide Formation: Couple the adamantane amine with the thiazolidinone derivative to yield the final product.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A study published in the Journal of Medicinal Chemistry evaluated various thiazolidinone derivatives, including those similar to our compound. The results indicated enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structures. -

Anti-inflammatory Mechanisms:

Research conducted by Zhang et al. (2020) demonstrated that compounds with similar structures could effectively inhibit NF-kB signaling pathways, leading to reduced inflammation markers in cellular assays. -

Cytotoxicity Assessment:

A recent publication in Cancer Letters reported on the cytotoxic effects of adamantane derivatives on cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy.

Q & A

Q. What are the standard synthetic protocols for this adamantane-thiazolidinone hybrid compound?

The synthesis typically involves cyclization of intermediates such as thiosemicarbazides or hydrazincarbothioamides under alkaline conditions. For example:

- Step 1 : React adamantane-1-carbohydrazide with isothiocyanates to form thiosemicarbazide intermediates .

- Step 2 : Cyclize intermediates using sulfuric acid or KOH in ethanol/water to yield thiadiazole or triazole-thione cores .

- Step 3 : Introduce furan-2-ylmethylene groups via condensation reactions, often in n-butanol with α-halogenoalkanes . Final purification is achieved through column chromatography (e.g., CHCl₃:MeOH) or recrystallization from ethanol/water mixtures .

Q. Which analytical methods are critical for confirming the compound’s structure?

A combination of techniques is used:

- 1H/13C NMR : To verify substituent positions and adamantane integration (e.g., adamantane protons appear as multiplets at δ 1.6–2.1 ppm) .

- Mass spectrometry (HRMS-ESI) : To confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–) and rule out byproducts .

- X-ray crystallography : For unambiguous structural determination, though nonclassical hydrogen bonding or twinning (e.g., twin ratio 0.281:0.719) may complicate refinement .

Advanced Research Questions

Q. How can synthetic yields be optimized given the steric hindrance of the adamantane group?

Steric effects from the adamantane moiety often reduce reaction efficiency. Mitigation strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of bulky intermediates .

- Temperature control : Slow heating during cyclization (e.g., reflux in ethanol for 3–24 hours) prevents decomposition .

- Catalysis : Copper(I) iodide (CuI) or phase-transfer catalysts improve coupling reactions with furan derivatives . Yields typically range from 70% to 92% under optimized conditions .

Q. How should crystallographic data contradictions (e.g., twinning, nonclassical H-bonding) be resolved?

Advanced refinement methods are required:

- SHELX suite : Use SHELXL for high-resolution refinement with restraints for disordered atoms. SHELXD/SHELXE are robust for experimental phasing of twinned crystals .

- Twin law application : For non-merohedral twinning, refine using a BASF parameter (e.g., 0.281(3) for component ratios) .

- Hydrogen bonding analysis : Geometry-optimized H-atom positions (Uiso = 1.2–1.5 Ueq) are critical when classical H-bonds are absent .

Q. What methodologies are recommended for evaluating antihypoxic activity in preclinical models?

- Animal models : Rats are placed in hermetically sealed chambers to induce hypoxia with hypercapnia. Survival time and physiological markers (e.g., blood O₂ saturation) are recorded .

- Dosage : Administer compounds at 1/10 of the LD₅₀ (e.g., 100 mg/kg for comparative drugs like Mexidol) via intraperitoneal injection .

- Controls : Include isotonic saline-treated groups and statistical validation (n = 7 per group) to ensure reproducibility .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental molecular mass data?

- Recheck fragmentation patterns : Pseudomolecular ions in GC-MS may undergo in-source decay, leading to mismatches with theoretical values. Use high-resolution MS (HRMS-ESI) for accurate mass confirmation .

- Validate purity : Impurities from unreacted intermediates (e.g., thiosemicarbazides) can skew results. Employ HPLC with UV detection (λ = 254 nm) to verify ≥95% purity .

Methodological Tables

Q. Table 1. Key Physical-Chemical Constants for Adamantane Derivatives

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting point | DSC | 180–220°C (decomposition) | |

| LogP (lipophilicity) | HPLC (C18 column) | 3.5–4.2 | |

| Solubility in DMSO | Gravimetric analysis | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.